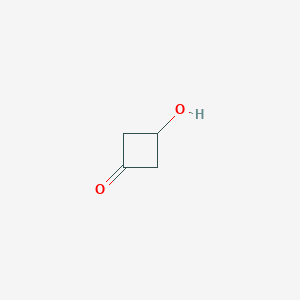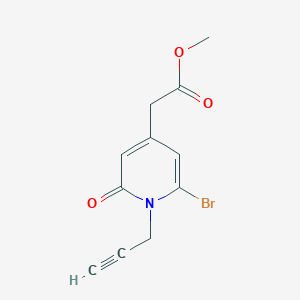
5-methyl-1,2-oxazole-3,4-dicarboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-1,2-oxazole-3,4-dicarboxylic acid (MODCA) is a heterocyclic organic compound with a molecular formula of C6H5NO5. It is an important chemical intermediate in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and functional materials. MODCA has been the subject of extensive scientific research due to its unique properties and potential applications in various fields.
Mechanism of Action
The mechanism of action of 5-methyl-1,2-oxazole-3,4-dicarboxylic Acid is not fully understood. However, it is believed to act as an inhibitor of the enzyme 5-lipoxygenase, which is involved in the biosynthesis of leukotrienes. Leukotrienes are potent inflammatory mediators that are implicated in various inflammatory diseases, such as asthma and rheumatoid arthritis. By inhibiting the production of leukotrienes, 5-methyl-1,2-oxazole-3,4-dicarboxylic Acid may have anti-inflammatory effects.
Biochemical and Physiological Effects:
5-methyl-1,2-oxazole-3,4-dicarboxylic Acid has been shown to have various biochemical and physiological effects in vitro and in vivo. In animal studies, it has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant effects. In addition, it has been shown to improve glucose metabolism and reduce insulin resistance in diabetic animals. However, the exact mechanism of these effects is not fully understood and requires further investigation.
Advantages and Limitations for Lab Experiments
5-methyl-1,2-oxazole-3,4-dicarboxylic Acid has several advantages for lab experiments. It is a stable and readily available compound that can be easily synthesized. It is also relatively inexpensive compared to other compounds with similar properties. However, 5-methyl-1,2-oxazole-3,4-dicarboxylic Acid has some limitations. It has low solubility in water, which can limit its use in aqueous systems. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 5-methyl-1,2-oxazole-3,4-dicarboxylic Acid. First, further investigation is needed to fully understand its mechanism of action and biochemical effects. Second, its potential applications in the treatment of various diseases, such as inflammatory and metabolic disorders, should be explored. Third, its potential use in functional materials, such as liquid crystals and polymers, should be investigated. Finally, the synthesis of novel derivatives of 5-methyl-1,2-oxazole-3,4-dicarboxylic Acid with improved properties should be pursued.
Synthesis Methods
5-methyl-1,2-oxazole-3,4-dicarboxylic Acid can be synthesized by the reaction between 5-methyl-1,2-oxazole and maleic anhydride in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through a Diels-Alder reaction mechanism, followed by hydrolysis to yield 5-methyl-1,2-oxazole-3,4-dicarboxylic Acid. The synthesis method is relatively simple and efficient, making 5-methyl-1,2-oxazole-3,4-dicarboxylic Acid a readily available compound for further research.
Scientific Research Applications
5-methyl-1,2-oxazole-3,4-dicarboxylic Acid has been widely studied for its potential applications in various fields. In the pharmaceutical industry, it has been used as a building block for the synthesis of various drugs, including anti-inflammatory and anti-tumor agents. In the agrochemical industry, it has been used as a precursor for the synthesis of herbicides and insecticides. In addition, 5-methyl-1,2-oxazole-3,4-dicarboxylic Acid has been investigated for its potential use in functional materials, such as liquid crystals and polymers.
properties
CAS RN |
198135-45-4 |
|---|---|
Product Name |
5-methyl-1,2-oxazole-3,4-dicarboxylic Acid |
Molecular Formula |
C6H5NO5 |
Molecular Weight |
171.11 g/mol |
IUPAC Name |
5-methyl-1,2-oxazole-3,4-dicarboxylic acid |
InChI |
InChI=1S/C6H5NO5/c1-2-3(5(8)9)4(6(10)11)7-12-2/h1H3,(H,8,9)(H,10,11) |
InChI Key |
UDEVDMXIMWDTJE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C(=O)O)C(=O)O |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




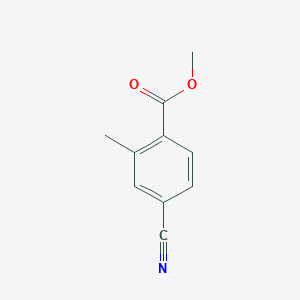


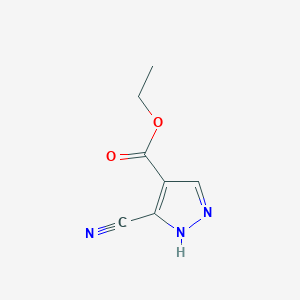

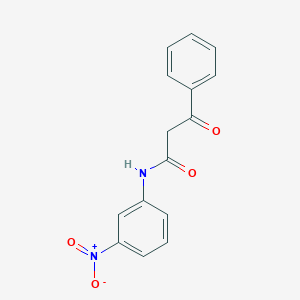
![1,2-Difluoro-4-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene](/img/structure/B178141.png)
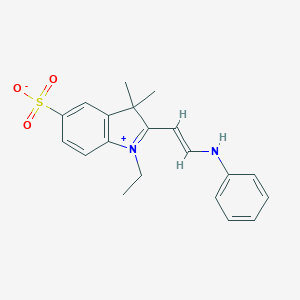
![2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B178149.png)
